Cas no 10160-87-9 (Propargylaldehyde diethyl acetal)

Propargylaldehyde diethyl acetal 化学的及び物理的性質
名前と識別子
-
- 3,3-diethoxy-1-propyne
- 3,3-DIETHOXYPROPYNE
- PROPARGYLALDEHYDE DIETHYL ACETAL
- PROPIOLALDEHYDE DIETHYL ACETAL
- TIMTEC-BB SBB008980
- 1-Propyne, 3,3-diethoxy-
- 3,3-Diethoxy-1-propyne~Propargylaldehyde diethyl acetal
- Propargylaldehyde diethyl acetal, Propiolaldehyde diethyl acetal
- Propynal diethyl acetal
- 3,3-Diethoxyprop-1-yne
- 2-Propyn-1-al diethyl acetal
- NSC 45019
- 1,1-Diethoxyprop-2-yne
- (C2H5O)2CHC≡CH
- 3,3-dimethoxyprop-1-yne
- 3,3-diethoxy-propyne
- 1-Propyne,3,3-diethoxy-
- RGUXEWWHSQGVRZ-UHFFFAOYSA-N
- Propargyl aldehyde diethylacetal
- Propargylaldehyde diethyl acetal, 98%
- NSC45019
- PubChem23104
- 3,3-diethoxy-1-propine
- 1,1-diethoxy-2-propyne
- 3,3-diethyloxyprop-1-yne
- propiolaldehyde diet
- Propargylaldehyde diethyl acetal
-
- MDL: MFCD00009237
- インチ: 1S/C7H12O2/c1-4-7(8-5-2)9-6-3/h1,7H,5-6H2,2-3H3
- InChIKey: RGUXEWWHSQGVRZ-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C([H])(C#C[H])OC([H])([H])C([H])([H])[H]
- BRN: 1701566
計算された属性
- せいみつぶんしりょう: 128.08400
- どういたいしつりょう: 128.08373
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 94.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 18.5
- 疎水性パラメータ計算基準値(XlogP): 0.9
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色黄色の液体。
- 密度みつど: 0.894 g/mL at 25 °C(lit.)
- ふってん: 138-139.5 °C(lit.)
- フラッシュポイント: 華氏温度:87.8°f
摂氏度:31°c - 屈折率: n20/D 1.412(lit.)
- すいようせい: Slightly soluble in water.
- PSA: 18.46000
- LogP: 1.01870
- ようかいせい: 水に微溶解する。
- かんど: 熱、湿度、空気に敏感
Propargylaldehyde diethyl acetal セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S16-S26-S36
- 福カードFコード:21
-
危険物標識:
- 危険レベル:3
- 包装グループ:III
- セキュリティ用語:3
- 包装カテゴリ:III
- 危険レベル:3
- 包装等級:III
- リスク用語:R10; R36/37/38
- ちょぞうじょうけん:2-8°C
Propargylaldehyde diethyl acetal 税関データ
- 税関コード:2911000000
- 税関データ:
中国税関コード:
2911000000概要:
他の酸素含有基、およびそれらのハロゲン化、スルホン化、硝化、および亜硝化誘導体を含むかどうかにかかわらず、2911100000アセタールおよび半アセタール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
他の酸素機能があるかどうかにかかわらず、29111000000アセタールとセミアセタール、およびそのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Propargylaldehyde diethyl acetal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007404-25g |
3,3-Diethoxy-1-propyne |
10160-87-9 | ≥97% | 25g |
¥109.00 | 2024-07-09 | |
Chemenu | CM341944-25g |
Propargylaldehyde diethyl acetal |
10160-87-9 | 95%+ | 25g |
$72 | 2022-09-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YP419-100g |
Propargylaldehyde diethyl acetal |
10160-87-9 | 97% | 100g |
¥1261.0 | 2022-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015051-25g |
3,3-Diethoxyprop-1-yne |
10160-87-9 | 98% | 25g |
¥150.00 | 2023-11-22 | |
Chemenu | CM341944-500g |
Propargylaldehyde diethyl acetal |
10160-87-9 | 95%+ | 500g |
$368 | 2023-02-03 | |
Apollo Scientific | OR54615-25g |
3,3-Diethoxyprop-1-yne |
10160-87-9 | 95% | 25g |
£30.00 | 2024-07-28 | |
TRC | P757800-10g |
Propargylaldehyde diethyl acetal |
10160-87-9 | 10g |
$224.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P29900-100g |
3,3-Diethoxyprop-1-yne |
10160-87-9 | 97% | 100g |
¥569.0 | 2022-04-27 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007404-5g |
3,3-Diethoxy-1-propyne |
10160-87-9 | ≥97% | 5g |
¥35.00 | 2024-07-09 | |
Apollo Scientific | OR54615-5g |
3,3-Diethoxyprop-1-yne |
10160-87-9 | 95% | 5g |
£12.00 | 2024-07-28 |
Propargylaldehyde diethyl acetal 関連文献
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Pascal Hoffmann,Christian Lherbet,Isabelle Fabing,Marie-Claire Barthélémy,Yann Borjon-Piron,Christophe Laurent,Alain Vigroux RSC Adv. 2022 12 26825
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M. I. D. Mardjan,S. Perie,J.-L. Parrain,L. Commeiras Org. Biomol. Chem. 2017 15 3304
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Xiao-Gang Wang,Wei Ou,Mu-Han Liu,Zhan-Jiang Liu,Pei-Qiang Huang Org. Chem. Front. 2022 9 3237
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Lingyi Sun,Yongkang Gai,Carolyn J. Anderson,Dexing Zeng Chem. Commun. 2015 51 17072
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Nina N. Makhova,Nailya G. Kamalova,Yurii A. Strelenko Mendeleev Commun. 2001 11 227
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6. C-nucleoside studies. Part 23. New and more direct synthesis of 3-(β-D-xylofuranosyl)pyrazoleJ. Grant Buchanan,M. Luisa Quijano,Richard H. Wightman J. Chem. Soc. Perkin Trans. 1 1992 1573
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R. F. Curtis,J. A. Taylor J. Chem. Soc. C 1971 186
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J. Cornil,A. Guérinot,J. Cossy Org. Biomol. Chem. 2015 13 4129
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Jianbing Jiang,Pothiappan Vairaprakash,Kanumuri Ramesh Reddy,Tuba Sahin,M. Phani Pavan,Elisa Lubian,Jonathan S. Lindsey Org. Biomol. Chem. 2014 12 86
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Nina N. Makhova,Nailya G. Kamalova,Yurii A. Strelenko Mendeleev Commun. 2001 11 227
Propargylaldehyde diethyl acetalに関する追加情報
Propargylaldehyde Diethyl Acetal: A Comprehensive Overview
Propargylaldehyde diethyl acetal, also known by its CAS number 10160-87-9, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, material science, and pharmacology. This compound is a protected form of propargylaldehyde, where the aldehyde group is converted into an acetal using two ethoxy groups. The structure of propargylaldehyde diethyl acetal consists of a propargyl group (-C≡CH) attached to an aldehyde moiety, which is further protected as an acetal. This protection strategy is commonly employed in organic chemistry to stabilize reactive functional groups during synthesis.
The synthesis of propargylaldehyde diethyl acetal typically involves the reaction of propargylaldehyde with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction forms the acetal by converting the aldehyde into a more stable and less reactive structure. The resulting compound is a colorless liquid with a pleasant odor, making it suitable for various applications in both academic and industrial settings.
One of the most notable applications of propargylaldehyde diethyl acetal is in the field of click chemistry. Click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have revolutionized the way chemists approach complex molecule synthesis. In these reactions, the propargyl group in propargylaldehyde diethyl acetal serves as a valuable building block for constructing diverse structures with high efficiency and selectivity. Recent studies have demonstrated its utility in synthesizing bioactive molecules, including potential drug candidates for treating cancer and infectious diseases.
In addition to its role in click chemistry, propargylaldehyde diethyl acetal has found applications in polymer science. Researchers have explored its use as a monomer for synthesizing stimuli-responsive polymers, which can undergo structural changes in response to external stimuli such as temperature or pH. These polymers hold promise for applications in drug delivery systems, sensors, and adaptive materials.
The stability and reactivity of propargylaldehyde diethyl acetal have also been studied extensively. Recent investigations have revealed that the compound exhibits excellent thermal stability under mild conditions, making it suitable for large-scale industrial processes. Furthermore, its reactivity towards nucleophilic additions and cycloadditions has been optimized through various catalytic systems, enhancing its utility in modern synthetic methodologies.
In terms of environmental impact, propargylaldehyde diethyl acetal has been shown to degrade efficiently under aerobic conditions, reducing concerns about its persistence in the environment. This property aligns with current trends toward sustainable chemistry and green chemical practices.
In conclusion, propargylaldehyde diethyl acetal, with its unique structure and versatile reactivity, continues to be a valuable compound in various branches of chemistry. Its applications span from fundamental research to industrial-scale production, underscoring its importance in advancing chemical science and technology.
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